molecular formula C25H34ClN3O4S B12063059 Quetiapine EP Impurity J

Quetiapine EP Impurity J

Cat. No.: B12063059
M. Wt: 508.1 g/mol
InChI Key: SPWWJWOYOSZAEY-UHFFFAOYSA-N
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Description

Quetiapine EP Impurity J, also known as Quetiapine Triether Alcohol or Quetiapine Hydroxyethyloxyethyl Ether, is a chemical compound with the molecular formula C25H33N3O4S and a molecular weight of 471.6 g/mol . It is a reference standard used in the pharmaceutical industry for the analysis and quality control of quetiapine fumarate, an atypical antipsychotic medication.

Chemical Reactions Analysis

Quetiapine EP Impurity J undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .

Mechanism of Action

it is structurally related to quetiapine, which acts by antagonizing dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . This suggests that Quetiapine EP Impurity J may interact with similar molecular targets, although its specific effects and pathways are not fully understood.

Comparison with Similar Compounds

Quetiapine EP Impurity J is one of several impurities related to quetiapine fumarate. Other similar compounds include:

    Quetiapine EP Impurity A: C23H27N3O3S

    Quetiapine EP Impurity B: C17H17N3S

    Quetiapine EP Impurity C: C40H42N6O3S2

    Quetiapine EP Impurity D: C30H24N4S2

    Quetiapine EP Impurity E: C40H44N6O2S2

This compound is unique due to its specific structure, which includes multiple ethylene oxide units, making it distinct from other impurities in terms of its chemical properties and potential interactions .

Properties

Molecular Formula

C25H34ClN3O4S

Molecular Weight

508.1 g/mol

IUPAC Name

2-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C25H33N3O4S.ClH/c29-14-16-31-18-20-32-19-17-30-15-13-27-9-11-28(12-10-27)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25;/h1-8,29H,9-20H2;1H

InChI Key

SPWWJWOYOSZAEY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl

Origin of Product

United States

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